molecular formula C12H11ClN2O3S2 B2860527 2-((1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole CAS No. 1797905-36-2

2-((1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole

Cat. No.: B2860527
CAS No.: 1797905-36-2
M. Wt: 330.8
InChI Key: UNZZLNGFWNNARL-UHFFFAOYSA-N
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Description

2-((1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 2-chlorophenylsulfonyl group and an azetidin-3-yloxy group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields including medicinal chemistry and industrial applications .

Preparation Methods

The synthesis of 2-((1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-((1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-((1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

2-((1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific structural features and potential biological activities, which may differ from those of other thiazole derivatives.

Properties

IUPAC Name

2-[1-(2-chlorophenyl)sulfonylazetidin-3-yl]oxy-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3S2/c13-10-3-1-2-4-11(10)20(16,17)15-7-9(8-15)18-12-14-5-6-19-12/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZZLNGFWNNARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2Cl)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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